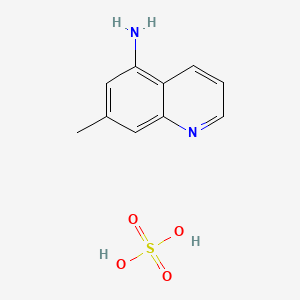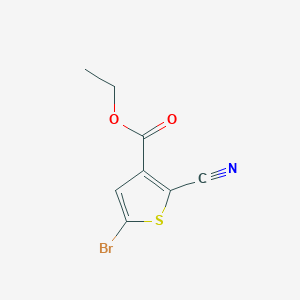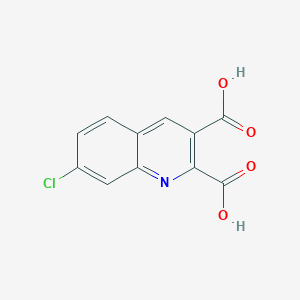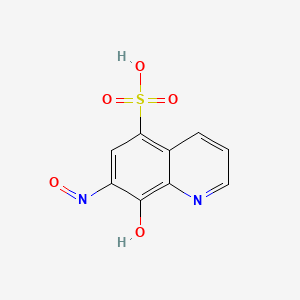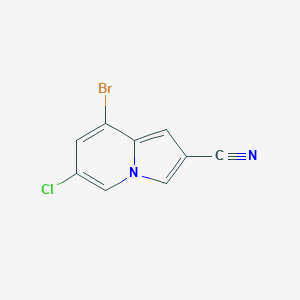
8-Bromo-6-chloroindolizine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-chloroindolizine-2-carbonitrile is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . This compound, with its unique bromine and chlorine substitutions, offers potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloroindolizine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of indolizine derivatives. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloroindolizine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
8-Bromo-6-chloroindolizine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroindolizine-2-carbonitrile involves its interaction with various molecular targets. The bromine and chlorine substitutions can enhance its binding affinity to specific receptors or enzymes, leading to its biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- 8-Bromo-6-chlorochromone
- 6-Chloroindolizine-2-carbonitrile
- 8-Bromoindolizine-2-carbonitrile
Comparison: 8-Bromo-6-chloroindolizine-2-carbonitrile is unique due to its specific bromine and chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced properties for specific applications, such as increased binding affinity or improved stability .
Properties
Molecular Formula |
C9H4BrClN2 |
|---|---|
Molecular Weight |
255.50 g/mol |
IUPAC Name |
8-bromo-6-chloroindolizine-2-carbonitrile |
InChI |
InChI=1S/C9H4BrClN2/c10-8-2-7(11)5-13-4-6(3-12)1-9(8)13/h1-2,4-5H |
InChI Key |
BAKXEUSGDKRRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=CN2C=C1C#N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)


![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)


